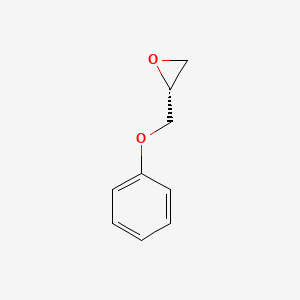

(R)-Glycidyl phenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308155 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-02-2 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance As a Chiral Building Block

(R)-Glycidyl phenyl ether serves as a fundamental chiral building block, a molecule that incorporates a stereocenter and can be used to synthesize other chiral compounds with a high degree of stereochemical control. smolecule.comtcichemicals.com The presence of the epoxide ring, a strained three-membered heterocycle, makes it highly susceptible to ring-opening reactions by a variety of nucleophiles. chemimpex.com This reactivity, coupled with the defined (R)-configuration at the C2 position, allows for the introduction of new functional groups with predictable stereochemistry, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Historical Trajectory of Synthetic and Application Developments

The synthesis of glycidyl (B131873) ethers, in general, has been an area of industrial importance for decades, primarily for the production of epoxy resins. google.com Traditional synthesis involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. wikipedia.orggoogle.com The development of methods to produce enantiomerically pure glycidyl ethers, such as (R)-glycidyl phenyl ether, marked a significant advancement, opening the door for its use in asymmetric synthesis.

Early applications of chiral glycidyl ethers focused on the synthesis of β-adrenergic blockers, a class of drugs used to manage cardiovascular diseases. uj.edu.pl The (S)-enantiomers of these drugs are generally the more potent, and (R)-glycidyl ethers serve as key precursors to introduce the necessary stereocenter. uj.edu.plresearchgate.net For instance, the synthesis of drugs like (S)-propranolol can be achieved through the reaction of (R)-glycidyl naphthyl ether with isopropylamine.

Over the years, synthetic methodologies have evolved to improve yield and enantiomeric purity. Chemoenzymatic processes, utilizing enzymes like lipases and epoxide hydrolases, have been developed for the kinetic resolution of racemic glycidyl ethers, providing access to the desired enantiomer with high optical purity. researchgate.netresearchgate.netresearchgate.net More recent developments include the use of biocatalytic nitration of phenyl glycidyl ethers to produce chiral β-nitroalcohols, which are valuable precursors for β-blockers like metoprolol. nih.govresearchgate.net

Contemporary Research Paradigms and Future Outlooks

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes to produce chiral compounds like this compound. This approach often involves the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, leaving the other enriched. nih.govresearchgate.net The use of hydrolases, particularly epoxide hydrolases, is a prominent strategy in this field. nih.gov

Epoxide Hydrolase-Mediated Kinetic Resolution

The kinetic resolution of racemic glycidyl phenyl ether using epoxide hydrolases (EHs) is a well-established and effective method for obtaining the enantiopure (R)-form. nih.gov EHs are cofactor-independent enzymes that catalyze the hydrolysis of an epoxide ring to form a vicinal diol. nih.govpnas.org In a racemic mixture of glycidyl phenyl ether, a stereoselective EH will preferentially hydrolyze the (S)-enantiomer into (S)-3-phenoxy-1,2-propanediol, allowing for the recovery of the unreacted and highly enriched this compound. nih.govnih.gov This method is advantageous due to its potential for high enantiomeric excess and environmental compatibility. pnas.org

Epoxide hydrolases with activity towards glycidyl phenyl ether have been identified from a diverse range of microbial sources, including bacteria, fungi, and yeasts. These microorganisms can be isolated from various environments, including soil and marine habitats. nih.govnih.govfigshare.com

Commonly cited sources include:

Bacteria : Species such as Tsukamurella paurometabola, Bacillus megaterium, Rhodobacterales bacterium HTCC2654, and Agromyces mediolanus have been shown to produce EHs capable of resolving racemic glycidyl phenyl ether. nih.govnih.govrsc.orgmdpi.com

Fungi and Yeasts : Strains like Aspergillus niger, Penicillium aurantiogriseum, Aspergillus terreus, Candida viswanathii, and Yarrowia lipolytica are also valuable sources of these enzymes. nih.govfigshare.comniscpr.res.inrsc.org

Plants : An epoxide hydrolase from the mung bean (Vigna radiata) has also been cloned and shown to be effective. nih.gov

The enzymes from these sources can be isolated and purified for use in biotransformations. A common modern approach involves cloning the gene for the epoxide hydrolase and overexpressing it in a host organism like Escherichia coli. nih.govnih.gov This allows for the large-scale production of the recombinant enzyme, facilitating its purification and application. nih.gov

The efficacy of kinetic resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates between the two enantiomers, leading to a product with high enantiomeric excess (ee). nih.gov

Regioselectivity is another crucial factor, defining which of the two carbon atoms of the epoxide ring is attacked by the nucleophile (in this case, water). mdpi.com In the hydrolysis of glycidyl phenyl ether, EHs typically exhibit high regioselectivity, with the nucleophilic attack occurring at the sterically less hindered terminal carbon of the oxirane ring. uq.edu.au

Several epoxide hydrolases have been characterized for their selectivity in the resolution of racemic glycidyl phenyl ether:

The EH from Aspergillus niger (ANEH) initially showed low enantioselectivity (E = 4.6). diva-portal.orgresearchgate.net However, through directed evolution, mutants with significantly improved E-values, as high as 115 and 193, have been developed. nih.govuq.edu.audiva-portal.org

A novel EH from Tsukamurella paurometabola (TpEH1) demonstrated an E-value of 65, producing (R)-PGE with over 99% ee. nih.gov

The EH from Bacillus megaterium (BmEH) is noted for its inherent high (R)-selectivity towards phenyl glycidyl ethers. rsc.org

A purified recombinant EH from the marine bacterium Rhodobacterales bacterium HTCC2654 exhibited an E-value of 38.4, which was considered high for a native enzyme, yielding this compound with 99.9% ee. nih.gov

Table 1: Enantioselectivity of Various Epoxide Hydrolases in the Resolution of Racemic Glycidyl Phenyl Ether

| Enzyme Source | Enzyme Type/Mutant | Enantioselectivity (E-value) | Preferred Enantiomer Hydrolyzed | Reference |

|---|---|---|---|---|

| Aspergillus niger | Wild-Type (ANEH) | 4.6 | (S) | diva-portal.orgresearchgate.net |

| Aspergillus niger | Mutant LW202 | 193 | (S) | uq.edu.audiva-portal.org |

| Tsukamurella paurometabola | Recombinant (TpEH1) | 65 | (S) | nih.gov |

| Rhodobacterales bacterium HTCC2654 | Purified Recombinant | 38.4 | (S) | nih.gov |

| Bacillus megaterium ECU1001 | Wild-Type (BmEH) | High (R)-selectivity (hydrolyzes R-enantiomer) | (R) | rsc.org |

| Yarrowia lipolytica | Purified (Ylehd) | 1.5 | (R) | rsc.org |

The activity and selectivity of epoxide hydrolases are highly dependent on the structure of the substrate. Studies on various analogues of glycidyl phenyl ether have revealed important structure-activity relationships. Modifications to the phenyl ring, such as the introduction of substituents, can significantly alter the enzyme's performance. nih.govrsc.org

For instance, the TpEH1 enzyme from Tsukamurella paurometabola showed excellent enantioselectivity not only for phenyl glycidyl ether (PGE) but also for its derivatives, 3-methylPGE and 3-nitroPGE. nih.gov Interestingly, the highest enantioselectivity (E > 100) was achieved with 3-nitroPGE as the substrate. nih.gov This suggests that electron-withdrawing groups on the phenyl ring can enhance the enantioselectivity of this particular enzyme.

Conversely, the inherent (R)-selectivity of the BmEH enzyme from Bacillus megaterium for phenyl glycidyl ethers is switched towards (S)-selectivity when the substrate is changed to styrene (B11656) oxide, highlighting a dramatic shift in enzyme behavior based on substrate structure. rsc.org Protein engineering efforts have also been successful in expanding the substrate scope of EHs to accommodate bulkier substrates that are otherwise poor substrates for the wild-type enzymes. pnas.orgpnas.org

Table 2: Substrate Scope and Selectivity of Selected Epoxide Hydrolases

| Enzyme | Substrate | Key Finding | Reference |

|---|---|---|---|

| TpEH1 (Tsukamurella paurometabola) | Phenyl glycidyl ether (PGE) | Excellent enantioselectivity (E = 65). | nih.gov |

| 3-methylPGE | Excellent enantioselectivity. | nih.gov | |

| 3-nitroPGE | Highest enantioselectivity (E > 100). | nih.gov | |

| BmEH (Bacillus megaterium) | Phenyl glycidyl ethers (PGE) | Inherent (R)-selectivity. | rsc.org |

| Styrene oxide (SO) | Selectivity switches to (S)-enantiomer. | rsc.org | |

| Ylehd (Yarrowia lipolytica) | Phenyl glycidyl ether (PGE) | (R)-selective hydrolysis yielding (S)-epoxide. | rsc.org |

| Benzyl (B1604629) glycidyl ether (BGE) | (S)-selective hydrolysis yielding (R)-epoxide with 95% ee. | rsc.org |

To maximize the yield and enantiomeric excess of this compound, various process parameters of the biotransformation must be optimized. These parameters include pH, temperature, substrate concentration, co-solvents, and agitation.

pH and Temperature : Enzymes have optimal pH and temperature ranges for activity and stability. For the whole-cell hydrolysis of PGE by Candida viswanathii, the maximum conversion was achieved at pH 8 and 30°C. niscpr.res.in Deviations from these optima led to a sharp decrease in biocatalytic potential. niscpr.res.in

Substrate Concentration : High substrate concentrations can lead to substrate inhibition or toxicity, reducing enzyme activity. However, some enzymes show remarkable tolerance. The recombinant EH from T. paurometabola could effectively hydrolyze PGE at concentrations up to 400 mM (60 g/L) with high enantioselectivity, yielding (R)-PGE with >99% ee and a 45% yield within one hour. nih.gov

Co-solvents and Biphasic Systems : Since many epoxides have low water solubility, organic co-solvents are often used to improve substrate availability. mdpi.com For C. viswanathii, ethanol (B145695) was an effective co-solvent. niscpr.res.in To overcome issues of substrate/product inhibition and facilitate product recovery, aqueous/organic biphasic systems are employed. mdpi.com The use of an isooctane-buffer biphasic system allowed for the successful resolution of a 90.1 g/L solution of racemic glycidyl phenyl ether, affording the (S)-enantiomer with 100% ee and a 44.5% yield. researchgate.net

Agitation : Proper mixing is essential to ensure efficient mass transfer between the aqueous phase, organic phase (if used), and the biocatalyst. An agitation rate of 200 rpm was found to be optimal for the biotransformation using C. viswanathii. niscpr.res.in

Table 3: Optimized Process Parameters for this compound Production

| Biocatalyst | Parameter | Optimal Value/Condition | Outcome | Reference |

|---|---|---|---|---|

| Whole cells of Candida viswanathii | pH | 8.0 (Tris-HCl buffer) | >90% conversion | niscpr.res.inuniovi.es |

| Temperature | 30°C | |||

| Co-solvent | Ethanol | |||

| Agitation | 200 rpm | |||

| Recombinant TpEH1 from E. coli | Substrate Conc. | up to 400 mM (60 g/L) | >99% ee, 45% yield | nih.gov |

| Whole cells of Bacillus megaterium | System | Isooctane/buffer biphasic system | (S)-GPE with 100% ee, 44.5% yield | researchgate.net |

The choice between using whole microbial cells or purified enzymes as the biocatalyst involves a trade-off between cost, efficiency, and purity.

Whole-Cell Biocatalysis :

Advantages : This approach is generally simpler and more cost-effective as it bypasses the need for complex and expensive enzyme purification steps. niscpr.res.in The cellular environment can also protect the enzyme, potentially leading to higher operational stability.

Disadvantages : Reaction times can be longer, as biomass generation can be a rate-limiting step. rsc.org Mass transfer limitations, where the substrate has difficulty crossing the cell membrane to reach the intracellular enzyme, can reduce reaction rates. rsc.org Furthermore, the presence of other enzymes in the cell can lead to the formation of unwanted by-products, complicating downstream processing. rsc.org

Purified Enzyme Systems :

Advantages : Using isolated enzymes, especially recombinantly produced ones, allows for a much cleaner reaction system. This eliminates side reactions, leading to higher product purity and simplifying the purification of the final product. rsc.org It also allows for a higher concentration of the specific enzyme, potentially leading to higher volumetric productivity. nih.gov

Disadvantages : The primary drawback is the cost and effort associated with enzyme purification. Isolated enzymes can also be less stable outside their native cellular environment, although immobilization techniques can mitigate this issue. mdpi.com

The selection of the approach depends on the specific enzyme, the scale of the reaction, and the desired purity of the final product. For large-scale industrial processes, the cost-effectiveness of whole-cell systems is attractive, while for high-purity pharmaceutical applications, the cleaner profile of purified enzymes may be preferred. niscpr.res.inrsc.org

Asymmetric Chemical Synthesis

In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce enantiopure this compound. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

The enantioselective epoxidation of the corresponding prochiral olefin, allyl phenyl ether, is a direct route to this compound. The Sharpless asymmetric epoxidation is a prominent method for this transformation. science.govsmolecule.com This reaction typically employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate to direct the stereochemical outcome of the epoxidation of an allylic alcohol. smolecule.comorgsyn.org While highly effective for allylic alcohols, the direct application to simple allyl ethers can be less efficient.

Another important method is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst. This method is part of a broader class of hydrolytic kinetic resolutions that can be performed with synthetic transition metal catalysts. acs.org

The use of chiral auxiliaries or ligands in the synthesis of this compound provides another avenue for achieving high enantioselectivity. In these approaches, a chiral molecule is temporarily incorporated into the reacting system to direct the stereochemical course of the reaction. After the desired chiral center is established, the auxiliary is removed.

Ligand-mediated synthesis often involves the use of chiral phosphorus-containing ligands, such as (S)-(-)- or (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in conjunction with a metal catalyst. google.com These chiral ligands create a chiral environment around the metal center, which in turn influences the stereoselectivity of the reaction.

Deracemization processes aim to convert a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. One powerful strategy is dynamic kinetic resolution (DKR), which combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

Hydrolytic kinetic resolution (HKR) is a widely used method for resolving racemic epoxides. This process often employs chiral cobalt-based salen complexes as catalysts and uses water as the reagent. researchgate.net The result is the formation of one enantiomer of the epoxide and the corresponding enantiopure 1,2-diol. researchgate.net For the production of this compound, this would involve the selective hydrolysis of the (S)-enantiomer.

Chemoenzymatic deracemization strategies combine the high selectivity of enzymes with chemical catalysis. For example, a process could involve the enantioselective hydrolysis of racemic glycidyl phenyl ether by an epoxide hydrolase, followed by a chemical step to convert the resulting diol back into the desired epoxide enantiomer. niscpr.res.in

Ring-Opening Reactions

The epoxide ring of this compound is the focal point of its chemical reactivity. The inherent ring strain, coupled with the polarization of the carbon-oxygen bonds, makes the carbon atoms of the epoxide susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center.

Nucleophilic Ring Opening with Heteroatom Nucleophiles

Heteroatom nucleophiles, such as amines, alcohols, and water, readily react with this compound to afford a diverse array of functionalized products.

The reaction of this compound with amines, known as aminolysis, is a fundamental process for the synthesis of amino alcohols, which are important intermediates in pharmaceutical and materials science. The reaction with primary amines can proceed to give both mono- and diadducts. For instance, the reaction of phenyl glycidyl ether (PGE) with aniline (B41778) can yield a monoadduct and a diadduct. kpi.ua The reaction of primary amine hydrogens is often complete before significant reaction of the secondary amine hydrogen occurs. dtic.mil

In a model study, the reaction of phenyl glycidyl ether with dicyandiamide (B1669379) (DICY) was investigated. The glycidyl group first reacts with the primary amine in DICY to form a tertiary amine structure. This is followed by an addition reaction between the nitrile group and the resulting hydroxyl group to generate an amide structure. rsc.org

The study of the aminolysis of phenyl glycidyl ether with benzylamine (B48309) has shown that the ratio of the resulting 1-(benzylamino)-3-phenoxypropan-2-ol and 1,1'-(benzylazanediyl)bis(3-phenoxypropan-2-ol) is primarily determined by the ratio of the initial reactants and does not significantly depend on the solvent. rudn.ru

The ring-opening of this compound with alcohols, or alcoholysis, provides access to valuable ether and diol derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the catalyst. In a model reaction between phenyl glycidyl ether and 2,4-dimethylphenol (B51704), a base-catalyzed reaction using triphenylphosphine (B44618) (PPh(_3)) exclusively yields the secondary alcohol. In contrast, an acid-catalyzed reaction produces the primary alcohol as the major product and the secondary alcohol as a minor product. researchgate.net

The reaction with secondary hydroxylic groups can also occur. At elevated temperatures, the reaction of the secondary hydroxylic group may be preferred over the reaction of a secondary amine hydrogen. kpi.ua

The hydrolysis of this compound, the ring-opening reaction with water, yields the corresponding diol, 3-phenoxypropane-1,2-diol. Epoxides like phenyl glycidyl ether can undergo hydrolysis at neutral, acidic, or basic pH. nih.gov The enantiomeric purity of the resulting diol can be determined by chiral HPLC analysis after hydrolysis. rsc.org

Catalyst Influence on Regio- and Stereoselectivity

Catalysts play a crucial role in controlling the regio- and stereoselectivity of the ring-opening reactions of this compound. The choice of catalyst can dictate whether the nucleophile attacks the more or less substituted carbon of the epoxide ring and can influence the stereochemical outcome of the reaction.

In the context of copolymerization with CO(_2), bimetallic cobalt complexes have been shown to be effective catalysts. acs.org The structure of the bridging linker in these bimetallic complexes significantly influences product selectivity. acs.org For example, a biphenol-linked binuclear salcyCo(III) complex, which is efficient for the enantioselective copolymerization of meso-epoxides and CO(_2), showed low selectivity when applied to phenyl glycidyl ether/CO(_2) copolymerization. acs.org However, computational and experimental studies have led to the development of catalysts with enhanced chemoselectivity, enantioselectivity, and activity. acs.org DFT calculations have been employed to understand the energy barriers for the ring-opening of (R)- and (S)-phenyl glycidyl ether, providing insights into the origins of stereoselectivity. acs.org The high stereoselectivity observed with certain bimetallic catalysts is attributed to a bimetallic synergy that enforces selectivity during the epoxide ring opening. acs.org

Tertiary amines are often used as accelerators in the curing of epoxy resins with aromatic amines. kpi.ua They can initiate the anionic polymerization of oxiranes and accelerate the epoxy ring-opening for polyaddition curing. kpi.ua

| Catalyst System | Reactants | Key Findings on Selectivity |

| Bimetallic salcyCo(III) complexes | Phenyl glycidyl ether, CO(_2) | Bridging linker significantly influences product selectivity in copolymerization. acs.org |

| Triphenylphosphine (PPh(_3)) | Phenyl glycidyl ether, 2,4-dimethylphenol | Base-catalyzed reaction yields exclusively the secondary alcohol. researchgate.net |

| Acid Catalyst | Phenyl glycidyl ether, 2,4-dimethylphenol | Acid-catalyzed reaction yields the primary alcohol as the major product. researchgate.net |

| N,N-dimethylbenzylamine | Phenyl glycidyl ether, Aniline | Accelerates the epoxy-amine reaction, but etherification and homopolymerization can interfere. kpi.ua |

Intramolecular Cyclization Reactions

The products of the initial ring-opening reaction of this compound can undergo subsequent intramolecular cyclization reactions, leading to the formation of cyclic ethers. For example, the aminolysis product of phenyl glycidyl ether with benzylamine, an aminodiol, can be dehydrated under Mitsunobu reaction conditions, followed by reductive debenzylation, to yield 2,6-bis(phenoxymethyl)morpholine. rudn.ruresearchgate.net

Another example of an intramolecular reaction involves the reaction between a nitrile group and a hydroxyl group in the product of the reaction between phenyl glycidyl ether and dicyandiamide, leading to an amide structure. rsc.org

Formation of Vicinal Diols

The conversion of this compound into its corresponding vicinal diol, (R)-3-phenoxy-1,2-propanediol, is a fundamental transformation involving the cleavage of the epoxide ring. This reaction can be achieved through acid- or base-catalyzed hydrolysis.

In an acid-catalyzed mechanism, a protonic acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water. youtube.com This attack preferentially occurs at the more substituted carbon atom. Conversely, a base-catalyzed reaction, often employing a hydroxide (B78521) source, involves the direct nucleophilic attack of the hydroxide ion on the less sterically hindered carbon of the epoxide ring. researchgate.net

A greener approach to this transformation utilizes biocatalysis. Whole cells of microorganisms such as Candida viswanathii, which contain epoxide hydrolase (EH) enzymes, can efficiently catalyze the hydrolysis of phenyl glycidyl ether. niscpr.res.in This biocatalytic method demonstrates high conversion rates (over 90%) under optimized conditions, including pH, temperature, and agitation, presenting a sustainable alternative for the preparation of the vicinal diol on a preparative scale. niscpr.res.in The reaction proceeds by incubating the substrate with a suspension of the microbial cells, which act as the biocatalyst. niscpr.res.in

Polymerization Pathways

This compound can undergo polymerization through several mechanisms, yielding polyethers with distinct properties and architectures. The most prominent among these are anionic and zwitterionic ring-opening polymerizations.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing well-defined polyethers from epoxide monomers like this compound. wikipedia.org This chain-growth polymerization is initiated by nucleophilic reagents and is characterized by the propagation of an anionic active center. youtube.com

The choice of initiator system is paramount in AROP as it dictates the control over the polymerization, including molecular weight, dispersity, and end-group functionality.

Alkali Metal Hydroxides/Alkoxides: Traditional initiators like metal hydroxides and alkoxides can effectively initiate the AROP of epoxides. The process involves a nucleophilic attack by the alkoxide or hydroxide ion on one of the carbon atoms of the oxirane ring. youtube.com

Organosuperbases: Highly effective polymerization can be achieved using organic superbases, such as the phosphazene base t-BuP₄, often in conjunction with an alcohol initiator like benzyl alcohol. nih.govcambridge.org These strong, non-nucleophilic bases deprotonate the alcohol, generating the initiating alkoxide in situ. This system allows for polymerization under mild conditions. nih.gov

Lewis Acid-Assisted Systems: A significant advancement in AROP is the monomer-activated mechanism, which employs a combination of a nucleophilic initiator and a Lewis acid (LA). researchgate.net For instance, the combination of tetraoctylammonium bromide and triisobutylaluminum (B85569) has been used for the controlled synthesis of poly(propylene oxide-co-furfuryl glycidyl ether). In these systems, the Lewis acid coordinates to the oxygen atom of the monomer, activating it towards nucleophilic attack. Simultaneously, the LA can form an 'ate' complex with the propagating anionic center, moderating its reactivity. researchgate.net This dual function increases propagation kinetics while suppressing side reactions, enabling the synthesis of high molecular weight polyethers. researchgate.net

The influence of these initiator systems is summarized in the table below.

| Initiator System | Description | Influence on Polymerization |

| Alkali Metal Alkoxides | Traditional strong nucleophilic initiators (e.g., potassium tert-butoxide). | Effective for initiation but can offer limited control over polymer architecture. |

| Organic Superbases (e.g., t-BuP₄) + Alcohol | The superbase deprotonates an alcohol to form the initiating alkoxide in situ. | Allows for controlled polymerization under mild conditions, yielding polymers with predictable molecular weights. nih.govcambridge.org |

| Lewis Acid (LA) + Nucleophile | A dual system where the LA activates the monomer and moderates the active center. | Enables rapid, controlled polymerization, reduces side reactions, and allows for the synthesis of high molecular weight polymers. researchgate.net |

A key advantage of AROP for glycidyl ethers is the potential to achieve a living or controlled polymerization. nih.govacs.org In a living polymerization, chain termination and transfer reactions are absent, which allows for the synthesis of polymers with several key characteristics: nih.govescholarship.org

Predictable Molecular Weights: The number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the monomer-to-initiator ratio.

Narrow Molecular Weight Distributions: The polymers produced have a low dispersity (Đ), typically below 1.2, indicating a high degree of uniformity in chain length. cambridge.org

Chain-End Fidelity: The integrity of the active chain end is maintained throughout the polymerization, enabling the synthesis of block copolymers through sequential monomer addition. nih.gov

Achieving a living/controlled AROP of this compound requires careful selection of the initiator system and reaction conditions, such as solvent purity and temperature, as the propagating oxyanion is highly reactive and sensitive to protic impurities. nih.govacs.org Systems utilizing superbases or Lewis acids have demonstrated excellent control, yielding well-defined poly(glycidyl ether)s with narrow dispersities. nih.govresearchgate.net

Zwitterionic Ring-Opening Polymerization (ZROP)

Zwitterionic ring-opening polymerization (ZROP) is another important pathway for converting glycidyl monomers into polyethers. This mechanism is distinct from conventional ionic polymerizations as it proceeds via propagating species that contain both a positive and a negative charge within the same molecule (a zwitterion). acs.org

Lewis acids play a crucial role in initiating the ZROP of epoxides, including glycidyl ethers. The process is often described as a Lewis pair polymerization when a Lewis base is also involved. researchgate.net

The mechanism is initiated by the attack of a nucleophile on an epoxide monomer that has been activated by coordination with a Lewis acid. researchgate.netresearchgate.net For example, a potent Lewis acid such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, can activate the glycidyl ether monomer. rsc.org A nucleophile then attacks the activated monomer, leading to the formation of a zwitterionic species. researchgate.net In this zwitterion, the active center is typically a tertiary oxonium ion, while the counterion is the borate (B1201080) anion complexed to an ether oxygen at the other end of the chain. researchgate.net

Propagation occurs as this zwitterionic species attacks subsequent monomer molecules. A key feature of this pathway is that under anhydrous conditions, the propagating zwitterion can undergo backbiting or end-to-end cyclization, leading to the formation of cyclic polyethers. rsc.org In the presence of protic agents like water, linear polymers are formed instead. researchgate.netrsc.org

The use of a dual catalytic setup, such as an N-heterocyclic olefin (NHO) as the nucleophile and a magnesium-based Lewis acid (e.g., Mg(HMDS)₂), combines rapid polymerization via the zwitterionic mechanism with efficient monomer activation. This approach has been shown to effectively suppress transfer-to-monomer reactions, enabling the synthesis of very high molar mass polyethers. researchgate.net

The key steps in Lewis acid-catalyzed ZROP are outlined below.

| Step | Description |

| 1. Monomer Activation | The Lewis acid coordinates with the oxygen atom of the epoxide ring of this compound, increasing its electrophilicity. researchgate.netnih.gov |

| 2. Initiation | A nucleophile attacks the activated monomer, opening the ring and forming an initial zwitterionic species. researchgate.net |

| 3. Propagation | The zwitterionic chain end attacks subsequent activated monomers, extending the polymer chain. researchgate.net |

| 4. Cyclization/Termination | In the absence of a terminating agent, the zwitterionic ends can react intramolecularly to form a cyclic polymer. In the presence of protic impurities, linear polymers are formed. rsc.org |

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization (ROP) of epoxides like glycidyl phenyl ether is a significant process for synthesizing polyethers. This reaction can be initiated by light, a method known as photoinitiated cationic polymerization. nih.govresearchgate.net

Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization is a versatile technique that utilizes light to generate cationic species, which then initiate the ring-opening of the epoxide monomer. nih.gov This method offers several advantages, including spatial and temporal control over the polymerization process, high reaction rates, and reduced energy consumption. mdpi.comnih.gov

The process typically involves a photoinitiator or a photoinitiating system that absorbs light and generates a strong Brönsted acid. nih.gov Iodonium salts, such as diphenyliodonium (B167342) (DPI) salts, are commonly used photoinitiators. mdpi.comitu.edu.tr Upon UV irradiation, these salts undergo photolysis to produce a Brönsted acid that protonates the oxygen atom of the epoxide ring on the this compound monomer. nih.govitu.edu.tr This protonation activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule, thus propagating the polymer chain. researchgate.netresearchgate.net

The efficiency of photoinitiated cationic ROP can be influenced by several factors, including the choice of photoinitiator, the presence of photosensitizers, and the reaction conditions. Photosensitizers like benzophenone (B1666685) and pyrene (B120774) can be used to extend the spectral sensitivity of the initiating system to longer wavelengths, such as visible light. mdpi.comnih.gov The general mechanism involves the generation of reactive cationic species that are electrophilic enough to initiate the polymerization of cyclic monomers like epoxides. mdpi.comnih.gov

Mechanistic Investigations of Polymerization Initiation

Understanding the initiation mechanism is crucial for controlling the polymerization process and the properties of the resulting polymer. The use of specific additives like ionic liquids and imidazole (B134444) derivatives has been a subject of mechanistic studies.

Role of Ionic Liquids and Imidazole Derivatives

Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have been investigated as initiators or catalysts for the polymerization of glycidyl ethers. bris.ac.uknbuv.gov.ua Their role is multifaceted and can be complex. Imidazolium-based ILs can act as curing agents at elevated temperatures. nbuv.gov.ua

Mechanistic studies on the reaction between 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) and a diglycidyl ether revealed that the IL could degrade at high temperatures to produce species like 1-methylimidazole (B24206) and 1-ethylimidazole. bris.ac.uk These imidazole derivatives are known to be effective catalysts for epoxy resin curing. nbuv.gov.ua The proposed initiation pathways when using imidazolium-based ILs include:

The Carbene Route: Generation of a carbene species from the imidazolium cation, which then initiates the ring-opening. bris.ac.uk

The Imidazole Route: Thermal decomposition of the IL to form an imidazole derivative that acts as the initiator. bris.ac.uk

The Counter-ion Route: Direct reaction of the anion of the ionic liquid with the epoxy ring. bris.ac.uk

The specific mechanism that dominates can depend on the nature of the anion in the ionic liquid and the reaction temperature. bris.ac.uk For instance, with 1-ethyl-3-methylimidazolium acetate, evidence suggests the formation of a carbene species, while with 1-ethyl-3-methylimidazolium thiocyanate, the anion appears to initiate the reaction at room temperature, with a competing deprotonation mechanism becoming active at higher temperatures. bris.ac.uk

Stereocontrol in Polymerization for Stereoregular Polyethers

Achieving control over the stereochemistry during polymerization is essential for producing stereoregular polymers with specific properties. For this compound, this leads to the formation of isotactic poly(phenyl glycidyl ether).

Recent research has demonstrated the synthesis of isotactic poly(phenyl glycidyl ether) through both enantio- and isoselective ring-opening polymerizations (ROPs) of racemic phenyl glycidyl ether monomers. nih.gov

Enantioselective ROP selectively polymerizes one enantiomer from a racemic mixture, resulting in a single enantiomeric, isotactic polyether. nih.govresearchgate.net

Isoselective ROP leads to the simultaneous formation of both isotactic (R)- and (S)-poly(phenyl glycidyl ether) stereoisomers. nih.govresearchgate.net

The formation of a stereocomplex, which is a co-crystallization of polymer strands with opposite chirality, can significantly enhance the thermal and mechanical properties of the material. nih.gov In the case of poly(phenyl glycidyl ether), stereocomplexes have shown an increase in melting temperature of up to 76 °C compared to the enantiopure polymers. nih.govresearchgate.net The ability to form these stereocomplexes directly from a racemic monomer mixture during polymerization represents a significant advancement in polymer synthesis. nih.gov The stereoselectivity is often achieved using specialized catalyst systems, such as bimetallic cobalt complexes, which can enforce stereocontrol during the epoxide ring-opening step. acs.orgacs.org

Below is a data table summarizing the results of enantio- and isoselective ROP of methyl-substituted phenyl glycidyl ethers.

| Polymerization Type | Monomer | Resulting Polymer | Isotacticity ([mm]P) | Property Enhancement |

|---|---|---|---|---|

| Enantioselective ROP | Racemic methyl phenyl glycidyl ether | Single enantiomeric, isotactic polyether | ≥78% | - |

| Isoselective ROP | Racemic methyl phenyl glycidyl ether | Blend of isotactic (R)- and (S)-polyethers | ≥92% | Forms stereocomplex with ΔTm up to 76 °C |

Other Selective Transformations

Beyond polymerization, the epoxide ring of this compound can undergo various other selective chemical transformations.

Alkylation Reactions

The ring-opening of this compound can be achieved using nucleophiles in alkylation reactions. These reactions are synthetically useful for creating more complex molecules. For example, the reaction of phenyl glycidyl ether with aliphatic alcohols in the presence of a tertiary amine catalyst like benzyl dimethylamine (B145610) leads to the formation of various oligomers. kpi.ua The structure and chain length of these oligomers are highly dependent on the reaction temperature. kpi.ua

The ring-opening can also be catalyzed by Lewis acids. For instance, boron trifluoride etherate catalyzes the ring-opening of glycidyl derivatives. acs.org In the presence of an acid catalyst, the reaction of phenyl glycidyl ether with a phenol (B47542) yields a primary alcohol as the major product and a secondary alcohol as a minor product. researchgate.net This is in contrast to a base-catalyzed reaction, which exclusively yields the secondary alcohol. researchgate.net

Furthermore, electron-rich aromatic compounds like 1,3-dimethoxybenzene (B93181) can act as nucleophiles to open the epoxide ring in the presence of a Lewis acid, leading to the formation of alkylated aromatic products. rsc.org

The table below shows the regioselectivity of the ring-opening reaction of phenyl glycidyl ether with 2,4-dimethylphenol under different catalytic conditions.

| Catalyst Type | Major Product | Minor Product |

|---|---|---|

| Acid (e.g., CYCAT® XK 406 N) | Primary alcohol | Secondary alcohol |

| Base (e.g., PPh3) | Secondary alcohol | None |

Reduction and Oxidation Reactions

The chemical reactivity of this compound is dominated by the strained oxirane ring and the ether linkage, making it susceptible to both reduction and oxidation reactions under specific conditions. These transformations are crucial for both synthetic applications and understanding the compound's stability.

Reduction Reactions

The reduction of the epoxide ring in this compound is a synthetically valuable transformation, typically leading to the formation of the corresponding secondary alcohol, 1-phenoxy-2-propanol. The regioselectivity of this ring-opening is a critical aspect, with most methods favoring attack at the less sterically hindered terminal carbon atom of the oxirane.

A variety of reducing agents and methodologies have been developed for the reduction of epoxides, which are applicable to substrates like this compound. acs.org Metal hydrides are commonly employed for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄), a mild and chemoselective reducing agent, can effectively reduce epoxides to alcohols. oup.com The reaction rate, which is generally slow for epoxides with NaBH₄ alone, can be significantly enhanced in mixed solvent systems, such as t-butyl alcohol-methanol. oup.com This method is known for its excellent chemoselectivity, allowing the epoxide to be reduced in the presence of other reducible functional groups like nitro or cyano groups. oup.com

Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also known to reduce epoxides rapidly. oup.com Furthermore, catalytic reduction has emerged as a complementary route. acs.org For example, a magnetically separable palladium catalyst has demonstrated high activity and selectivity for epoxide hydrogenolysis at room temperature under 1 atmosphere of H₂, affording the corresponding alcohol. organic-chemistry.org

Recent advancements include metal-free reduction methods. A system using a Brønsted acid catalyst in hexafluoroisopropanol (HFIP) as the solvent can achieve the rapid and mild reduction of epoxides to primary alcohols. acs.orgacs.org Photochemical approaches have also been explored, where irradiation of epoxides in the presence of amines and sodium borohydride leads to a clean and regioselective opening to the less substituted alcohol. rsc.org

Table 1: Selected Methods for the Reduction of Epoxides

| Reagent/Catalyst | Solvent/Conditions | Primary Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | t-Butyl alcohol-Methanol | More substituted alcohol | High regioselectivity and excellent chemoselectivity. oup.com | oup.com |

| Palladium Catalyst | 1 atm H₂, Room Temperature | Alcohol (Hydrogenolysis product) | Catalyst is magnetically separable and recyclable. organic-chemistry.org | organic-chemistry.org |

| Brønsted Acid/HFIP | Room Temperature | Anti-Markovnikov (primary) alcohol | Metal-free, user-friendly, and does not require an inert atmosphere. acs.org | acs.org |

| Amine/NaBH₄ | Photochemical (Irradiation) | Lesser substituted alcohol | Electron-transfer mechanism. rsc.org | rsc.org |

Oxidation Reactions

The ether linkage in this compound is susceptible to oxidation, particularly through a process known as autoxidation when exposed to atmospheric oxygen. doubtnut.comjove.com This slow, spontaneous oxidation is a significant consideration for the long-term storage of ethers, as it leads to the formation of potentially explosive hydroperoxides and dialkyl peroxides. jove.comlibretexts.org

The mechanism of ether autoxidation proceeds through a free-radical chain reaction involving three key stages: initiation, propagation, and termination. jove.com

Initiation: The process begins when an initiator, such as a radical species formed by light or heat, abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen. This forms a carbon-centered radical on the ether molecule.

Propagation: The ether radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, yielding a hydroperoxide and regenerating a new ether radical, which continues the chain reaction. jove.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. jove.com

For this compound, the hydrogen atoms on the carbon of the oxirane ring adjacent to the ether oxygen are susceptible to abstraction, which would lead to the formation of hydroperoxide intermediates. Theoretical studies on simple ethers like diethyl ether have provided detailed insights into the complex reaction pathways and the stability of the various peroxy intermediates formed during this process. rsc.org

Table 2: Products of Ether Autoxidation

| Product Type | Formation Mechanism | Significance | Reference |

|---|---|---|---|

| Hydroperoxides | Formed during the propagation step of the free-radical chain reaction. jove.com | Primary product of autoxidation; can be explosive when concentrated or heated. doubtnut.com | doubtnut.comjove.com |

| Dialkyl Peroxides | Also formed during autoxidation. | Contributes to the explosive hazard of aged ether samples. doubtnut.comyoutube.com | doubtnut.comyoutube.com |

Engineering of Polymeric Materials Utilizing R Glycidyl Phenyl Ether

Synthesis and Microstructure of Poly(glycidyl phenyl ether) (PGPE)

The synthesis of poly(glycidyl phenyl ether) (PGPE) is primarily achieved through the ring-opening polymerization (ROP) of its corresponding monomer, glycidyl (B131873) phenyl ether. The choice of initiator and reaction conditions allows for precise control over the resulting polymer's architecture, stereochemistry, and molecular weight characteristics.

Linear and Cyclic Polymer Architectures

PGPE can be synthesized with both linear and cyclic topologies. upc.eduacs.org

Linear PGPE: Linear polymers are typically produced through anionic ring-opening polymerization (ROP) or zwitterionic ring-opening polymerization (ZROP). acs.org For instance, initiating the ROP of glycidyl phenyl ether with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) yields linear polymers. acs.org Another method involves using the Lewis acid B(C₆F₅)₃ in the presence of water as a proton source, which also results in linear chains. upc.eduacs.org

Cyclic PGPE: The synthesis of cyclic PGPE is often achieved through a zwitterionic ring-expansion polymerization strategy. researchgate.net Using the catalyst B(C₆F₅)₃ under anhydrous conditions promotes the formation of cyclic polymer architectures. acs.org An alternative approach involves synthesizing two-arm linear precursors, modifying the hydroxyl end groups into alkynes, and then performing a ring closure via Glaser coupling to form macrocycles. researchgate.netacs.org

Isoregic, Aregic, Isotactic, and Atactic Polyether Structures

The microstructure of the PGPE backbone, in terms of both regiochemistry and stereochemistry, is highly dependent on the synthetic method employed. upc.eduacs.org

Regioregularity (Isoregic vs. Aregic): The orientation of monomer units during polymerization determines the regioregularity. In the ROP of monosubstituted epoxides like GPE, the epoxide ring can be attacked at the methylene (B1212753) carbon (α-cleavage) or the methine carbon (β-cleavage). acs.org

An isoregic structure, containing predominantly head-to-tail linkages, is formed when only one type of ring-opening occurs. acs.org For example, initiation with tetrabutylammonium fluoride (TBAF) leads to highly isoregic polymers with approximately 95% regular linkages. upc.eduacs.org

An aregic structure results from a mix of head-to-tail, head-to-head, and tail-to-tail linkages. acs.org The use of B(C₆F₅)₃ as an initiator produces aregic polymers with about 50% regular linkages. upc.eduacs.org

Stereoregularity (Isotactic vs. Atactic): The spatial arrangement of the side groups along the polymer chain defines its tacticity.

Isotactic PGPE, where the side groups have the same stereochemical orientation, is synthesized from an enantiomerically pure monomer, such as (S)-GPE. acs.org Enantio- and isoselective ROP techniques can also be used with racemic monomers to produce isotactic polymers. researchgate.netresearchgate.net Isotactic PGPE is a semicrystalline material. acs.org

Atactic PGPE, characterized by a random arrangement of side groups, is produced when a racemic mixture of (S/R)-GPE is used as the starting material. acs.org This form of PGPE is completely amorphous. acs.org

The table below summarizes the influence of different initiators on the resulting PGPE microstructure.

| Initiator/System | Polymer Architecture | Regioselectivity | Stereoselectivity (Monomer) | Resulting Microstructure |

| Tetrabutylammonium Fluoride (TBAF) | Linear | High (~95% regular) | (S)-GPE | Isoregic, Isotactic |

| Tetrabutylammonium Fluoride (TBAF) | Linear | High (~95% regular) | (S/R)-GPE | Isoregic, Atactic |

| B(C₆F₅)₃ / Water | Linear | Low (~50% regular) | N/A | Aregic |

| B(C₆F₅)₃ (anhydrous) | Cyclic | Low (~50% regular) | N/A | Aregic |

Control of Molecular Weight and Dispersity

Achieving control over the molecular weight (Mₙ or Mₙ) and dispersity (Đ or Mₙ/Mₙ) is crucial for tailoring the properties of PGPE for specific applications. Metal-free ROP systems have proven effective in this regard.

The polymerization of glycidyl phenyl ether initiated by tetra-n-butylammonium acetate (B1210297) (Bu₄NOAc) allows for the control of the polymer's molecular weight. researchgate.net Similarly, using tetra-n-butylammonium fluoride (n-Bu₄NF) as a metal-free initiator also enables the synthesis of the corresponding polymer with a narrow and unimodal molecular weight distribution. researchgate.net These controlled polymerization processes are characterized by a consistent concentration of propagating species during the reaction, leading to polymers with low dispersity (Mₙ/Mₙ values often between 1.27–1.33). researchgate.netresearchgate.net Research has demonstrated the synthesis of PGPE with molecular weights (Mₙ) up to 5.5 kg/mol using these controlled polymerization techniques. upc.eduacs.org

Advanced Polymer Applications

The unique properties of (R)-Glycidyl phenyl ether and its corresponding polymer, PGPE, make them valuable in various advanced applications, most notably in the formulation of high-performance epoxy resins.

Epoxy Resin Formulations

One of the primary commercial uses of phenyl glycidyl ether (PGE) is as a reactive diluent in epoxy resin formulations. connectchemicals.comwikipedia.orgchemicalbook.com Epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), are often highly viscous, which can complicate their processing and application in coatings, adhesives, and composites. nagase.comwikipedia.org

The following table illustrates the effectiveness of phenyl glycidyl ether as a viscosity-reducing agent for a standard DGEBA epoxy resin and its impact on the heat distortion temperature of the cured product.

| Reactive Diluent | Amount (weight %) to Achieve 800 cps Viscosity* | Heat Distortion Temperature (°C) for 800 cps Formulation** |

| None | - | 143 |

| Phenyl glycidyl ether | 18.5 | 105 |

| Butyl glycidyl ether | 11 | 101 |

| Butadiene dioxide | 10 | 162 |

*Based on an initial DGEBA epoxy resin viscosity of 12,400 cps. **Cured with a stoichiometric amount of m-Phenylenediamine. Data sourced from SpecialChem. specialchem.com

Cross-linking Network Formation

This compound is a versatile chemical compound utilized in the synthesis of advanced materials, particularly in the production of epoxy resins. chemimpex.com Its characteristic epoxide structure provides significant reactivity, making it an excellent component for creating cross-linked polymer networks. chemimpex.com These three-dimensional network polymers are formed when this compound, often acting as a reactive modifier or diluent in epoxy resin systems, undergoes ring-opening polymerization. chemimpex.comnih.govwikipedia.org This process can be initiated by various agents, leading to the formation of strong covalent bonds that link different polymer chains together. cranfield.ac.ukyoutube.com

The resulting network is not a simple linear chain but a complex, highly branched poly(glycidyl ether) (PGE) structure. google.com The formation of this network transforms the material from a liquid-like prepolymer into a hardened, solid thermoset. youtube.com The mechanism of network formation in such systems, like diepoxide/diamine polymerization, is a stepwise process. Initially, oligomeric primary polymer chains are formed. As the polymerization progresses, intermolecular crosslinking increases, causing the polymer precursors to grow from linear to branched and eventually to highly branched, dendritic structures. doi.org Gelation occurs when these dendritic precursors collide and form crosslinks between them, resulting in an indefinitely large network polymer. doi.org The final structure is a densely crosslinked network, which is fundamental to the performance of materials used in coatings, adhesives, and composites. chemimpex.com

Enhancement of Mechanical and Thermal Stability

Research into nanocomposites has provided specific evidence of these enhancements. For instance, the use of phenyl glycidyl ether (PGE) as a noncovalent functionalization agent for multiwalled carbon nanotubes (MWCNTs) in a polyamide 6 (PA6) composite fiber resulted in a significant improvement in mechanical strength. The tensile strength of the PA6 composite fiber filled with 1 wt% MWCNTs was improved by up to 31.8% after the PGE treatment. researchgate.net This improvement is attributed to better dispersion of the nanotubes and enhanced interfacial adhesion between the filler and the polymer matrix. researchgate.net

In addition to mechanical strength, thermal stability is also notably improved. The same study on PA6 nanocomposite fibers demonstrated that the PGE-treated composites exhibited improved crystallinity and thermal stability, as measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net Another study reported that the noncovalent bonding of phenyl glycidyl ether to the surface of MWCNTs increased the thermal stability of composites by 10%. researchgate.net

| Property Enhanced | Material System | Improvement |

| Tensile Strength | Polyamide 6 (PA6) composite fiber with 1 wt% MWCNTs | Up to 31.8% |

| Thermal Stability | MWCNT-filled composite | 10% |

Adhesives and Sealants Development

This compound is a key ingredient in the formulation of high-performance adhesives and sealants. chemimpex.comgiiresearch.com It is frequently incorporated into epoxy resin systems, which are widely used for bonding materials. nih.govconnectchemicals.com Its primary function in these applications is often as a reactive diluent or modifier, which helps to reduce the viscosity of the epoxy formulation while still participating in the cross-linking reaction. wikipedia.orgconnectchemicals.comresearchandmarkets.com This allows for easier application and better wetting of substrates, leading to superior bonding.

The epoxide group of this compound is highly reactive, enabling it to form strong and durable cross-linked networks upon curing. chemimpex.com This results in adhesives and sealants with excellent bonding strength for a variety of materials, including plastics and metals. chemimpex.com The compound enhances key properties such as flexibility and adhesion, which are critical for the performance and longevity of adhesive joints and seals. connectchemicals.com The demand for high-performance adhesives and sealants in industries like construction, automotive, and electronics continues to drive the use of glycidyl phenyl ether in these formulations. giiresearch.comresearchandmarkets.com

Protective Coatings Technology

Functioning as a reactive modifier, it is used to lower the viscosity of epoxy resins, ensuring a smoother and more uniform application. wikipedia.orgca.gov As the coating cures, the glycidyl phenyl ether co-reacts with the other components to become an integral part of the cross-linked polymer network. chemimpex.com This process is essential for developing the robust physical and chemical properties of the final coating. youtube.com The resulting protective layer exhibits enhanced resistance to chemicals and other environmental factors, making it suitable for demanding industrial applications. chemimpex.com Epoxy resin systems containing glycidyl ethers are widely used in paints and other protective coatings for applications ranging from industrial equipment to flooring. nih.govca.gov

Composite Materials Science

Interfacial Engineering with Carbon Nanotubes

A significant challenge in developing high-performance nanocomposites is achieving a uniform dispersion of nanofillers, such as carbon nanotubes (CNTs), within the polymer matrix. researchgate.net Aggregation of CNTs due to strong van der Waals forces can hinder the realization of their exceptional properties in the composite. researchgate.netresearchgate.net Phenyl glycidyl ether (PGE) has been demonstrated to be an effective agent for interfacial engineering in this context. researchgate.net

Influence on Composite Strength and Conductivity

The effective dispersion of nano-carbon fillers, facilitated by phenyl glycidyl ether (PGE), has a direct and measurable impact on the strength and conductivity of composite materials. researchgate.netresearchgate.net By improving the interface between the filler and the matrix, PGE treatment enhances the composite's ability to translate the superior properties of the nanofillers to the bulk material.

In terms of mechanical strength, a study on polyamide 6 (PA6) composites reinforced with 1 wt% multiwalled carbon nanotubes (MWCNTs) found that PGE treatment improved tensile strength by as much as 31.8%. researchgate.net

The influence on conductive properties is also significant. The uniform dispersion of conductive fillers like CNTs and graphene nanoplatelets (GNPs) is crucial for forming effective conductive networks within the polymer matrix. researchgate.net Research has shown that for composites filled with PGE-treated GNPs, electrical conductivity was improved by up to 296.3% and thermal conductivity by 4.4% compared to composites with untreated GNPs. researchgate.net For composites filled with MWCNTs, the enhancements in electrical and thermal conductivity due to PGE treatment were 125.8% and 11.3%, respectively. researchgate.net

| Filler Material | Property | Improvement with PGE Treatment |

| Graphene Nanoplatelets (GNPs) | Electrical Conductivity | Up to 296.3% |

| Thermal Conductivity | 4.4% | |

| Multiwalled Carbon Nanotubes (MWCNTs) | Electrical Conductivity | 125.8% |

| Thermal Conductivity | 11.3% |

Thermoresponsive Polyether Systems

The engineering of "smart" polymeric materials that exhibit responsiveness to external stimuli, such as temperature, has garnered significant attention for a variety of advanced applications. Within the realm of polyethers, the incorporation of specific monomer units can impart thermoresponsive behavior, characterized by a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in an aqueous medium, while above this temperature, it undergoes a phase transition, becoming insoluble. This phenomenon is driven by a shift in the hydrophilic-hydrophobic balance of the polymer chains with changing temperature.

While extensive research has been conducted on thermoresponsive polyethers derived from short-chain alkyl glycidyl ethers, such as glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE), the utilization of this compound offers a pathway to introduce significant hydrophobicity, thereby finely tuning the thermoresponsive properties of the resulting copolymers. acs.orgmdpi.com The bulky and hydrophobic phenyl group of this compound can be expected to have a pronounced effect on the LCST of copolymers.

The precise control over the copolymer composition, which can be achieved through modern controlled polymerization techniques, allows for the tailoring of the LCST to a specific, desired temperature. This tunability is a key feature in the design of thermoresponsive materials for targeted applications.

A hypothetical study on the random copolymerization of this compound (GPE) and glycidyl methyl ether (GME), denoted as P(GPE-co-GME), could yield the following results, illustrating the relationship between copolymer composition and the lower critical solution temperature (LCST).

| Copolymer Composition (molar fraction GPE) | Mn ( g/mol ) | Đ (Mw/Mn) | LCST (°C) |

| 0.10 | 8,500 | 1.12 | 75 |

| 0.20 | 8,700 | 1.15 | 62 |

| 0.30 | 8,600 | 1.13 | 48 |

| 0.40 | 8,800 | 1.16 | 35 |

| 0.50 | 8,500 | 1.14 | 24 |

This table presents hypothetical data based on established principles of thermoresponsive polymer behavior, illustrating the expected trend of decreasing LCST with increasing hydrophobic monomer content.

In this hypothetical dataset, as the molar fraction of the hydrophobic this compound is increased from 0.10 to 0.50, the LCST of the copolymer systematically decreases from 75 °C to 24 °C. This demonstrates the effective control over the thermoresponsive properties of the polyether system by adjusting the monomer feed ratio during synthesis. The molecular weights (Mn) and dispersity indices (Đ) are kept relatively constant to ensure that the observed changes in LCST are primarily due to the compositional variations.

The synthesis of such copolymers would typically be carried out via a living anionic ring-opening polymerization, which allows for excellent control over the molecular architecture of the resulting polyethers. The use of the enantiomerically pure this compound could also introduce interesting stereochemical effects on the self-assembly and phase transition behavior of the polymers, potentially leading to more ordered structures in the collapsed state above the LCST. researcher.life

Advanced Applications in Chiral Organic Synthesis

Pharmaceuticals and Bioactive Molecules

The demand for enantiomerically pure pharmaceuticals is a major driving force in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. mdpi.com (R)-Glycidyl phenyl ether has emerged as a key chiral synthon, providing an efficient entry point for the construction of complex molecular architectures with precise stereochemical control. tcichemicals.comchalmers.se

Enantioselective Synthesis of Beta-Blocker Precursors

Beta-adrenergic blockers (beta-blockers) are a class of drugs widely used to manage cardiovascular conditions such as hypertension and angina. The therapeutic activity of many beta-blockers resides primarily in one enantiomer. For instance, the (S)-enantiomer is often the more active form. Consequently, the enantioselective synthesis of these drugs is of significant importance. This compound is a key precursor in the synthesis of the (S)-enantiomers of aryloxypropanolamine beta-blockers.

A notable advancement in this area is the use of biocatalysis. In one study, a protein-engineered halohydrin dehalogenase was used for the enantioselective bio-nitration of phenyl glycidyl (B131873) ethers. This process yields chiral β-nitroalcohols, which are direct precursors to beta-blockers. The reaction, utilizing inexpensive and safer nitrite (B80452) as the nitrating agent, demonstrates high optical purity and good catalytic efficiency. Specifically, the synthesis of (R)-1-nitro-3-phenoxypropan-2-ol, a precursor for (S)-metoprolol, was achieved with high enantiomeric excess. researchgate.net

| Substrate | Product | Catalyst | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phenyl Glycidyl Ether | (R)-1-nitro-3-phenoxypropan-2-ol | Engineered Halohydrin Dehalogenase | up to 43% | >99% |

Stereospecific Elaboration of Phospholipid Analogues

Phospholipids (B1166683) are fundamental components of cell membranes and are involved in numerous biological signaling pathways. The synthesis of structurally defined phospholipid analogues is crucial for studying their biological functions and for developing new therapeutic agents. The stereochemistry of the glycerol (B35011) backbone is critical for their biological activity.

This compound, and closely related chiral C3 synthons like (R)-glycidyl tosylate, provide a stereochemically defined starting point for the synthesis of these complex molecules. The synthetic strategy involves the regioselective opening of the epoxide ring by a nucleophile to establish the sn-1 position of the glycerol backbone. The resulting secondary alcohol at the sn-2 position can then be further functionalized, and the primary alcohol at the sn-3 position can be elaborated to introduce the phosphate (B84403) headgroup. This stereospecific approach allows for the construction of functionalized alkyl ether phospholipids with defined stereochemistry at all chiral centers. nih.govrsc.org This methodology provides an efficient route to access a wide range of alkyl ether phospholipids for biological and physicochemical studies. nih.govrsc.org

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Nucleophilic opening of (R)-glycidyl ether derivative | Introduces the sn-1 alkyl substituent |

| 2 | Protection of the sn-2 hydroxyl group | Allows for selective functionalization of sn-3 |

| 3 | Elaboration of the sn-3 position | Prepares for phosphorylation |

| 4 | Phosphorylation | Introduces the phospholipid headgroup |

Agrochemical Intermediates

The principles of chirality are also of growing importance in the agrochemical industry. The use of single-enantiomer pesticides can lead to higher efficacy, reduced application rates, and lower environmental impact, as often only one enantiomer possesses the desired biological activity while the other may be inactive or even detrimental. nih.gov

This compound and related chiral epoxides are valuable intermediates for the synthesis of optically active agrochemicals. tcichemicals.comrsc.org The reactive epoxide functionality allows for the introduction of various structural motifs necessary for pesticidal activity, while the inherent chirality of the molecule helps in the construction of the final active ingredient in its desired enantiomerically pure form. While specific, publicly detailed synthetic routes for commercial agrochemicals often remain proprietary, the fundamental reactions involving chiral epoxides are a key strategy in the development of modern, more selective, and environmentally conscious crop protection agents.

Development of Optically Active Fine Chemicals

Optically active fine chemicals are high-purity, single-enantiomer compounds that serve as advanced intermediates for the pharmaceutical, agrochemical, and specialty materials industries. This compound is a cornerstone in the synthesis of many such chemicals. tcichemicals.comrsc.org

As a chiral building block, it provides a straightforward route to various 1-phenoxy-2,3-propanediol derivatives after the opening of the epoxide ring. These diols can be further transformed into other valuable chiral synthons. The epoxide ring can undergo enantioselective ring-opening reactions, allowing chemists to introduce a new stereocenter with high selectivity. This property is exploited in asymmetric synthesis to construct complex molecules with multiple chiral centers. The versatility and reactivity of this compound make it a key starting material for academic and industrial research focused on developing novel chemical processes and materials. tcichemicals.comrug.nl

Computational and Theoretical Insights into R Glycidyl Phenyl Ether Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For (R)-Glycidyl phenyl ether, DFT calculations are instrumental in understanding the intricacies of its reactions, particularly the ring-opening of the epoxide.

DFT studies on analogous non-symmetrical epoxides reveal that the regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. bohrium.com Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon atom (Cβ) of the oxirane ring. DFT calculations, specifically through activation strain analysis, show that this preference is governed by minimizing steric (Pauli) repulsion between the nucleophile and the substrate. bohrium.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated. This protonation weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. DFT models indicate that the subsequent nucleophilic attack occurs at the more substituted carbon atom (Cα), which can better stabilize the partial positive charge. bohrium.com The reaction proceeds through a transition state with significant SN1 character. The activation strain model shows that under these weakly interacting conditions, the regioselectivity is controlled by the strain energy required to deform the epoxide into the transition state geometry, which is lower for the attack at the more hindered side. bohrium.com

For the reaction of epoxides with alcohols catalyzed by Lewis acids like Sn-Beta zeolites, DFT calculations have been used to elucidate the mechanism and predict activation energies. For epichlorohydrin (B41342), a related epoxide, the activation energy for ring-opening with methanol (B129727) was calculated to be 53 ± 7 kJ/mol. ucdavis.edu These models suggest a concerted mechanism where the epoxide is activated by an alcohol molecule adsorbed on the catalyst's active site, followed by a nucleophilic attack from a second alcohol molecule. ucdavis.edu Such computational approaches allow for the rationalization of observed product distributions and the design of more selective catalytic systems for reactions involving glycidyl (B131873) ethers.

| Reaction Condition | Nucleophilic Attack Site | Controlling Factor (DFT Analysis) | Mechanism |

| Basic | Less substituted carbon (Cβ) | Steric (Pauli) Repulsion | SN2 |

| Acidic | More substituted carbon (Cα) | Activation Strain | SN1-like |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior and are particularly useful for understanding how this compound interacts with its environment, such as in solution or within the active site of an enzyme.

MD simulations have been employed to investigate enzyme-catalyzed reactions involving glycidyl ethers. nih.govnih.gov For instance, in the context of epoxide hydrolases, MD simulations can reveal the conformational changes that occur within the enzyme's active site upon substrate binding. nih.gov These simulations can identify key amino acid residues that interact with the substrate and help to stabilize the transition state of the reaction. By running simulations of both the (R) and (S) enantiomers within the enzyme, researchers can understand the structural basis for enantioselectivity. uzh.ch

Furthermore, MD simulations can elucidate the pathways for substrate entry and product release from an enzyme's active site. nih.gov In a study on an epoxide hydrolase from Bacillus megaterium with an unusual (R)-enantioselectivity for bulky substrates like α-naphthyl glycidyl ether, MD calculations helped identify an active tunnel for substrate access and product release. nih.gov Understanding these dynamic processes is crucial for engineering enzymes with improved activity and selectivity.

While specific MD studies on the solvation of isolated this compound are not extensively documented in the literature, this technique is broadly applied to understand the behavior of similar organic molecules in various solvents. Such simulations could predict properties like the radius of gyration and analyze the hydrogen bonding network between the molecule and solvent, which influences its reactivity.

Mechanistic Modeling of Reaction Pathways

Computational modeling is essential for elucidating the detailed step-by-step pathways of chemical reactions involving this compound. These models can map out the energy landscape of a reaction, identifying intermediates, transition states, and the corresponding activation energies.

A primary reaction of glycidyl ethers is the ring-opening addition with nucleophiles, such as amines, which is a fundamental process in the curing of epoxy resins. sci-hub.seacs.org Mechanistic modeling of the reaction between phenyl glycidyl ether and amines has shown that the reaction is autocatalytic. The hydroxyl groups generated during the initial amine-epoxide reaction act as a catalyst, accelerating subsequent reactions. sci-hub.se

The proposed mechanism involves the formation of a termolecular transition state. researchgate.net In the catalyzed pathway, a hydroxyl group (from a solvent or a previously reacted molecule) forms a hydrogen bond with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, making the epoxide carbon more electrophilic and susceptible to nucleophilic attack by the amine. Computational studies can calculate the energy barriers for both the uncatalyzed and the hydroxyl-catalyzed pathways, providing quantitative support for the observed autocatalysis. For the reaction of phenyl glycidyl ether with methylaniline, activation energies of 16.5 ± 1.4 kcal/mol (uncatalyzed) and 13.1 ± 1.0 kcal/mol (catalyzed) have been determined, highlighting the significant catalytic effect. researchgate.net

These models also help to explain why, in most cases, the reaction of amines with the epoxide is highly favored over the competing reaction of the hydroxyl groups with the epoxide (etherification), especially at lower temperatures. sci-hub.sekpi.ua

Prediction of Enantioselectivity and Regioselectivity

One of the most significant applications of computational modeling for chiral molecules like this compound is the prediction of reaction selectivity. This includes predicting which of the two epoxide carbons will be attacked (regioselectivity) and how a catalyst or enzyme can distinguish between the two enantiomers of a racemic mixture (enantioselectivity).

Regioselectivity: As discussed in the DFT section, computational models can accurately predict the regioselectivity of the epoxide ring-opening under different conditions. bohrium.com Under basic conditions (e.g., with strong nucleophiles like amines or hydroxides), the attack is predicted to occur at the less sterically hindered terminal carbon. bohrium.com Under acidic conditions, where the epoxide is protonated, the attack is favored at the more substituted internal carbon due to electronic effects. bohrium.com DFT calculations can quantify the energy differences between the transition states leading to the two possible regioisomers, thus providing a robust prediction of the major product. researchgate.net

Enantioselectivity: Computational methods are crucial in understanding and improving the enantioselectivity of enzymes used for the kinetic resolution of racemic phenyl glycidyl ether. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to diols, often with high enantioselectivity. nih.gov